
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride: is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2,5-dimethoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution with 4-chloro-2,5-dimethoxyphenyl Group:
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine and alcohol derivatives.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms involving cyclopropane derivatives.
Biology
Biological Activity Studies: The compound can be used to study the biological activity of cyclopropane derivatives, including their interactions with enzymes and receptors.
Medicine
Pharmaceutical Research: It may be investigated for potential therapeutic applications, such as its effects on neurological or cardiovascular systems.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structural features, such as the cyclopropane ring and aromatic substituents, play a crucial role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine: The free base form of the compound.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine acetate: An acetate salt form.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of the compound is unique due to its enhanced solubility in water, which can be advantageous for certain applications. Additionally, the presence of the 4-chloro-2,5-dimethoxyphenyl group imparts specific chemical and biological properties that distinguish it from other cyclopropane derivatives.
Eigenschaften
Molekularformel |
C11H15Cl2NO2 |
|---|---|
Molekulargewicht |
264.14 g/mol |
IUPAC-Name |
(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-10-5-8(12)11(15-2)4-7(10)6-3-9(6)13;/h4-6,9H,3,13H2,1-2H3;1H/t6-,9+;/m0./s1 |
InChI-Schlüssel |
AKLNOMCWKBTHHK-RDNZEXAOSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1[C@@H]2C[C@H]2N)OC)Cl.Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1C2CC2N)OC)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




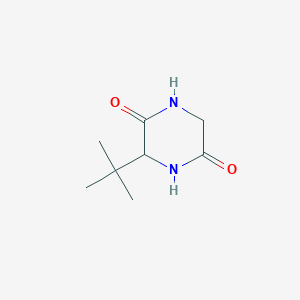
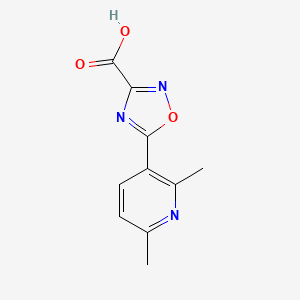
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
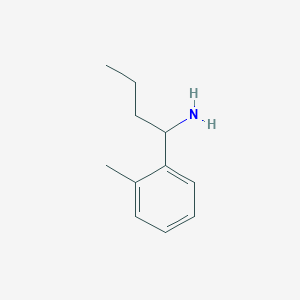
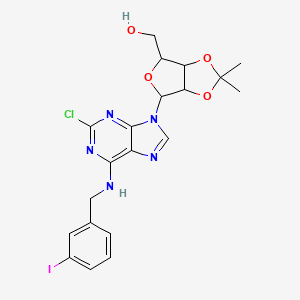
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
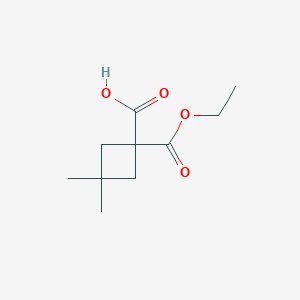

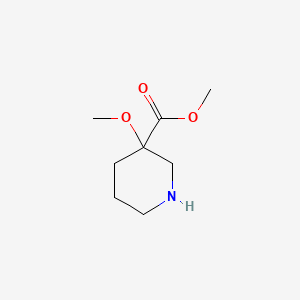
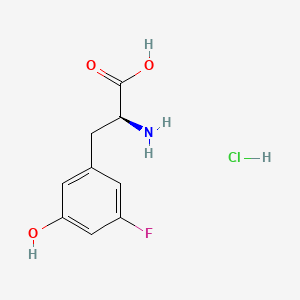
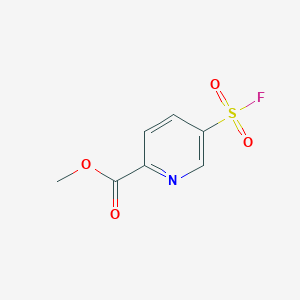
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
